Cas no 3363-58-4 (2,4-Imidazolidinedione,3-(4-morpholinylmethyl)-1-[[(5-nitro-2-furanyl)methylene]amino]-)

2,4-Imidazolidinedione,3-(4-morpholinylmethyl)-1-[[(5-nitro-2-furanyl)methylene]amino]- structure
3363-58-4 structure
Product Name:2,4-Imidazolidinedione,3-(4-morpholinylmethyl)-1-[[(5-nitro-2-furanyl)methylene]amino]-
CAS No:3363-58-4
MF:C13H15N5O6
MW:337.288102388382
CID:313149
PubChem ID:9571068
Update Time:2025-04-19

2,4-Imidazolidinedione,3-(4-morpholinylmethyl)-1-[[(5-nitro-2-furanyl)methylene]amino]- Chemical and Physical Properties

Names and Identifiers

    • 2,4-Imidazolidinedione,3-(4-morpholinylmethyl)-1-[[(5-nitro-2-furanyl)methylene]amino]-
    • 3-(morpholin-4-ylmethyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
    • NIFURFOLINE
    • 3-(Morpholinomethyl)-1-((5-nitrofurfurylidene)amino)hydantoin
    • 3-morpholin-4-ylmethyl-1-(5-nitro-furan-2-ylmethyleneamino)-imidazolidine-2,4-dione
    • EINECS 222-131-4
    • Nifurfolina
    • Nifurfolina [DCIT]
    • Nifurfoline [INN]
    • Nifurfolinum
    • Nifurfolinum [INN-Latin]
    • UNII-SWQ65RJY2Z
    • 3363-58-4
    • SCHEMBL150318
    • 3-(Morpholinomethyl)-1-(5-nitrofurfurylidenamino)-2,4-imidazolidindion
    • SWQ65RJY2Z
    • CHEBI:135430
    • CHEMBL2105139
    • NIFURFOLINE [MI]
    • DTXSID90187314
    • SCHEMBL150317
    • Inchi: 1S/C13H15N5O6/c19-11-8-17(14-7-10-1-2-12(24-10)18(21)22)13(20)16(11)9-15-3-5-23-6-4-15/h1-2,7H,3-6,8-9H2/b14-7+
    • InChI Key: WCEJYDIWHURKJX-VGOFMYFVSA-N
    • SMILES: O1CCN(CC1)CN1C(N(CC1=O)/N=C/C1=CC=C([N+](=O)[O-])O1)=O

Computed Properties

  • Exact Mass: 337.10200
  • Monoisotopic Mass: 337.10223322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.3
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • Melting Point: 206°; also reported as mp 194-196°
  • PSA: 124.41000
  • LogP: 0.41250
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD